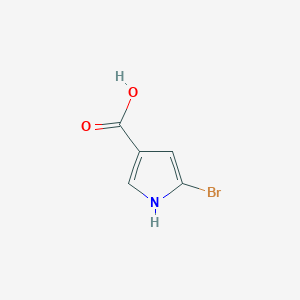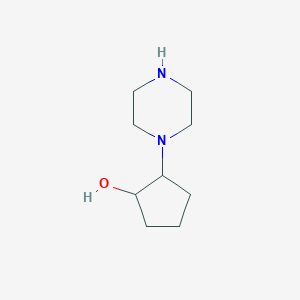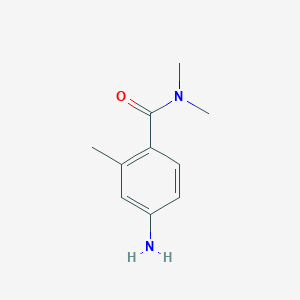
3-Bromo-2-iodoquinoline
Übersicht
Beschreibung
3-Bromo-2-iodoquinoline is an organic compound with the empirical formula C9H5BrIN and a molecular weight of 333.95 . It is a halogenated heterocycle .
Synthesis Analysis
The synthesis of quinoline derivatives, including 3-Bromo-2-iodoquinoline, has been reported in various studies . Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-iodoquinoline consists of a benzene ring fused with a pyridine moiety . The SMILES string representation of the molecule is Brc1cc2ccccc2nc1I .Chemical Reactions Analysis
Quinoline derivatives, including 3-Bromo-2-iodoquinoline, have been synthesized through various chemical reactions . For example, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Physical And Chemical Properties Analysis
3-Bromo-2-iodoquinoline is a solid with a melting point of 117-123 °C . Its density is predicted to be 2.154±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
3-Bromo-2-iodoquinoline serves as a vital scaffold in drug discovery due to its structural similarity to many biologically active compounds. Its halogenated nature allows for easy modification, making it a versatile intermediate in the synthesis of potential therapeutic agents . Researchers utilize it to create analogs with enhanced pharmacological properties, targeting a range of diseases from infectious to chronic conditions.
Organic Synthesis and Catalysis
In synthetic organic chemistry, 3-Bromo-2-iodoquinoline is employed in cross-coupling reactions facilitated by transition metals like palladium or copper. These reactions are crucial for constructing complex organic molecules, including natural products and polymers with specific functions .
Material Science
The compound’s unique electronic properties make it suitable for developing new materials with specific optical or electronic characteristics. It can be used in the synthesis of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and solar cells .
Analytical Chemistry
As an analytical standard, 3-Bromo-2-iodoquinoline aids in the development of analytical methods for detecting related compounds in various samples. It’s particularly useful in chromatography and mass spectrometry for identifying and quantifying quinoline derivatives .
Environmental Chemistry
Researchers study the environmental fate of quinoline derivatives using 3-Bromo-2-iodoquinoline. It helps in understanding the degradation pathways and potential environmental impacts of similar compounds, contributing to the development of safer chemicals .
Biological Studies
This compound is also used in biological studies to understand the interaction between small molecules and biological targets. It can act as a probe to study enzyme mechanisms or as a building block for more complex bioactive molecules .
Nanotechnology
In nanotechnology, 3-Bromo-2-iodoquinoline can be involved in the synthesis of quantum dots or other nanostructures. Its properties facilitate the creation of nanoparticles with specific characteristics for medical imaging or drug delivery .
Green Chemistry
The halogen atoms in 3-Bromo-2-iodoquinoline make it amenable to green chemistry protocols, such as metal-free ionic liquid-mediated reactions or ultrasound irradiation methods. These approaches aim to reduce the environmental impact of chemical synthesis .
Safety and Hazards
Zukünftige Richtungen
Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivative . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .
Eigenschaften
IUPAC Name |
3-bromo-2-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMFAVRBFOBWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10708025 | |
| Record name | 3-Bromo-2-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-iodoquinoline | |
CAS RN |
898559-23-4 | |
| Record name | 3-Bromo-2-iodoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898559-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-iodoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile](/img/structure/B1523957.png)

![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1523961.png)


![3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B1523965.png)
![[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1523966.png)
![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1523967.png)




